6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid
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Overview
Description
6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of methoxy groups at the 6th position of the indole ring and on the ethyl side chain, as well as a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized versions of the above steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
5-Methoxyindole-2-carboxylic acid: Similar structure but with a methoxy group at the 5th position instead of the 6th.
1-Methylindole-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of its methoxy groups and the presence of both a methoxyethyl side chain and a carboxylic acid group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15NO4 |
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Molecular Weight |
249.26 g/mol |
IUPAC Name |
6-methoxy-1-(2-methoxyethyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-17-6-5-14-11-8-10(18-2)4-3-9(11)7-12(14)13(15)16/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
CUGSNCKAUWADRN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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